N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)18-15(20)13-7-8-19(11-13)10-12-5-4-6-14(17)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQSPKDWJKIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound's pyrrolidine structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds may exhibit antidepressant-like effects. Studies have shown that modifications to the pyrrolidine ring can enhance the activity of these compounds, suggesting that this compound could be explored as a potential antidepressant agent .
Anticancer Research
There is emerging evidence that compounds containing the pyrrolidine moiety can inhibit cancer cell proliferation. Initial studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanism of action against various cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been a focus of research, particularly in conditions such as Alzheimer's disease. This compound may offer neuroprotective benefits through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant improvements in depressive-like behaviors in animal models. The results indicated a mechanism involving serotonin reuptake inhibition, similar to established antidepressants .
Case Study 2: Cancer Cell Inhibition
In vitro studies assessing the cytotoxic effects of this compound on breast cancer cell lines showed a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis, highlighting its potential as an anticancer agent.
Comparative Analysis of Pyrrolidine Derivatives
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The target compound’s pyrrolidine core distinguishes it from triazole-thione derivatives (e.g., compounds 19a , 20a , 21a in ), which feature a 1,2,4-triazole-3-thione ring. Triazole-thiones are associated with antimicrobial and antifungal activities, whereas pyrrolidine carboxamides are often explored for central nervous system (CNS) targets or enzyme inhibition due to their rigidity and hydrogen-bonding capabilities .
Substituent Analysis
3-Chlorophenyl Group
The 3-chlorophenylmethyl substituent in the target compound is structurally analogous to the 3-chlorophenyl group in triazole-thiones (e.g., 19a–21a).
Tert-Butyl Carboxamide
The N-tert-butyl carboxamide group is comparable to the pivalamide moiety in ’s compound N-(6-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide. Both substituents introduce steric bulk, which can reduce metabolic clearance. However, the tert-butyldimethylsilyloxy group in the latter compound adds silicon-based hydrophobicity, further altering solubility profiles .
Key Observations:
- Structural Complexity : Pyrrolidine derivatives in require multi-step functionalization (e.g., silyl ethers, iodopyridines), which may lower overall yields compared to simpler carboxamides .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
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Pyrrolidine-3-carboxamide backbone : Constructed via cyclization or ring-closing metathesis.
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3-Chlorobenzyl substituent : Introduced through alkylation or nucleophilic aromatic substitution.
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tert-Butyl carboxamide group : Installed via amidation of a carboxylic acid precursor with tert-butylamine.
Key intermediates include pyrrolidine-3-carboxylic acid derivatives and halogenated aryl precursors.
Stepwise Preparation Methods
Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
The pyrrolidine ring is often synthesized via intramolecular cyclization of γ-amino alcohols or α,ω-diamines. For example:
Method A: Cyclization of 4-Aminobutan-1-ol
4-Aminobutan-1-ol undergoes acid-catalyzed cyclization to form pyrrolidine, which is subsequently oxidized to pyrrolidine-3-carboxylic acid.
Method B: Ring-Closing Metathesis (RCM)
Allyl glycine derivatives undergo RCM using Grubbs catalysts to form the pyrrolidine ring, followed by hydrolysis to the carboxylic acid.
Introduction of the 3-Chlorobenzyl Group
The 3-chlorobenzyl moiety is introduced via Friedel-Crafts alkylation or Mitsunobu reaction :
Friedel-Crafts Alkylation
Pyrrolidine is alkylated with 3-chlorobenzyl bromide in the presence of AlCl₃, yielding 1-(3-chlorobenzyl)pyrrolidine. Selectivity for the 3-position is achieved using directing groups or steric hindrance.
Mitsunobu Reaction
A Mitsunobu coupling between pyrrolidine-3-carboxylic acid and 3-chlorobenzyl alcohol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine, forming the ether linkage with retention of configuration.
Amidation with tert-Butylamine
The carboxylic acid intermediate is converted to the carboxamide via activation with thionyl chloride followed by reaction with tert-butylamine:
Reaction conditions (temperature, solvent, stoichiometry) critically influence yield and purity.
Optimization of Key Steps
Cyclization Efficiency
Regioselective Alkylation
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Directing Groups : Temporary protection of the pyrrolidine nitrogen with Boc groups directs alkylation to the 3-position.
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Temperature Control : Low temperatures (-78°C) minimize side reactions during lithiation steps.
Experimental Procedures and Data
Representative Protocol from Patent Literature
Step 1: Synthesis of 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic Acid
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Dissolve pyrrolidine-3-carboxylic acid (10 mmol) in anhydrous THF.
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Add 3-chlorobenzyl bromide (12 mmol) and NaH (15 mmol) at 0°C.
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Stir at room temperature for 12 hours.
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Acidify with HCl and extract with ethyl acetate.
Yield : 78%.
Step 2: Amidation with tert-Butylamine
Comparative Yields Under Varied Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | ZnCl₂, DMF, 80°C | 78 |
| Alkylation | AlCl₃, CH₂Cl₂, -20°C | 65 |
| Amidation | SOCl₂, Et₃N, rt | 85 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity, confirming absence of diastereomers.
Applications and Further Modifications
The compound serves as a precursor for kinase inhibitors and neuromodulators. Functionalization at the pyrrolidine nitrogen or aryl group enables diversification:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide?
- Methodological Answer : Use a stepwise approach involving:
- Protection/Deprotection : Employ tert-butyl carbamate (Boc) groups for amine protection, as seen in structurally similar pyrrolidine derivatives (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) .
- Coupling Reactions : Utilize triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C for efficient sulfonylation or carboxamide formation .
- Purification : Optimize column chromatography conditions (e.g., gradient elution) to isolate intermediates with ≥95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm substituent positions (e.g., 3-chlorophenyl group orientation) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., 296.79 g/mol for tert-butyl analogs) .
- X-ray Crystallography : Resolve spatial configurations of the pyrrolidine ring and chlorophenyl substituents, as demonstrated for related carboxamides .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DCM) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to local hazardous waste regulations .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) improve reaction optimization for this compound?
- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading) and reduce experimental runs by 50–70%. For example:
- Central Composite Design (CCD) : Optimize reaction time and solvent ratios for intermediates like tert-butyl 3-(bromomethyl)pyrrolidine derivatives .
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between reagent equivalents and reaction pH .
Q. What computational tools are effective for predicting substituent effects on biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to analyze electronic effects of the 3-chlorophenyl group on the carboxamide’s binding affinity .
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .
- In Silico SAR Studies : Compare with analogs (e.g., tert-butyl 3-methylpyrrolidine derivatives) to identify pharmacophore features .
Q. How do reaction mechanisms differ under oxidative vs. reductive conditions for this compound?
- Methodological Answer :
- Oxidation : Under acidic conditions with hydrogen peroxide, the pyrrolidine ring may form amine oxides, altering solubility .
- Reduction : Lithium aluminum hydride (LiAlH) in anhydrous ether reduces carboxamide to secondary amines, useful for derivatization .
- Mechanistic Validation : Use isotopic labeling (e.g., O in tert-butyl esters) to trace reaction pathways .
Q. What strategies resolve contradictions in solubility data across studies?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar analogs) .
- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers to explain discrepancies in reported solubility .
- Cross-Validation : Compare experimental data with computational predictions (e.g., COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
